molecular formula C14H15N5O6S2 B1239440 Cefdaloxime

Cefdaloxime

Cat. No.: B1239440
M. Wt: 413.4 g/mol
InChI Key: HOGISBSFFHDTRM-RWFJUVPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefdaloxime is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria . This compound is particularly valuable in treating infections that are resistant to other antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefdaloxime is synthesized through a series of chemical reactions involving the formation of its core β-lactam ring structure. . Common methods include acylation and cyclization reactions under controlled conditions to ensure the stability of the β-lactam ring.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains. The process is optimized for high yield and purity, often involving advanced techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Cefdaloxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the β-lactam ring .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified side chains, which can exhibit different antibacterial spectra and potencies .

Scientific Research Applications

Cefdaloxime has a wide range of scientific research applications:

Mechanism of Action

Cefdaloxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Cefdaloxime is unique among cephalosporins due to its enhanced stability against β-lactamase enzymes, which are produced by resistant bacteria. This makes it more effective against certain resistant strains compared to other cephalosporins .

Similar Compounds

This compound’s unique structural features and resistance to β-lactamase degradation make it a valuable antibiotic in the fight against resistant bacterial infections.

Properties

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1

InChI Key

HOGISBSFFHDTRM-RWFJUVPESA-N

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O

Synonyms

RU 29246
RU-29246
RU29246

Origin of Product

United States

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